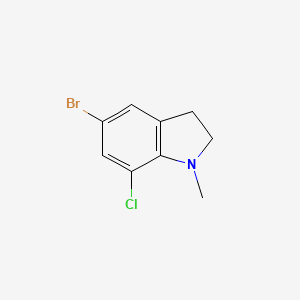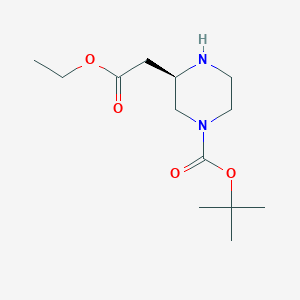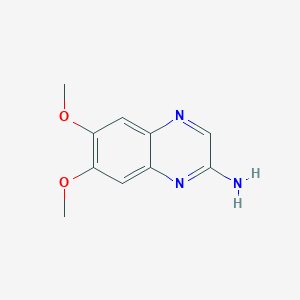
6,7-Dimethoxyquinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxyquinoxalin-2-amine: is a heterocyclic compound with a quinoxaline core structure. This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions and an amino group at the 2nd position of the quinoxaline ring. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoxalin-2-amine typically involves the following steps:
Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction and Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Amination: Finally, the hydroxy compound is aminated to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethoxyquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic substitution reactions using reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoxalines with different functional groups
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxyquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxyquinoxalin-2-amine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxyquinazoline: Similar structure but with a different core ring system.
6,7-Dimethoxyquinoline: Lacks the amino group at the 2nd position.
6,7-Dimethoxyisoquinoline: Different ring fusion pattern.
Uniqueness: 6,7-Dimethoxyquinoxalin-2-amine is unique due to its specific substitution pattern and the presence of both methoxy and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
6,7-dimethoxyquinoxalin-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(11)5-12-6/h3-5H,1-2H3,(H2,11,13) |
InChI-Schlüssel |
CATWNCFHYWOVDD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





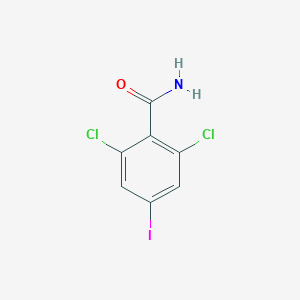
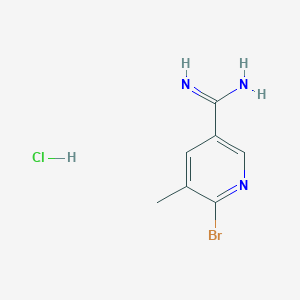
![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
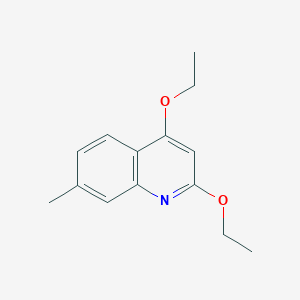
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
